![molecular formula C13H15ClF6N2O3 B2810698 2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride CAS No. 57005-39-7](/img/structure/B2810698.png)
2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride
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Overview
Description
2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride, also known as BTEAC, is a quaternary ammonium salt used in a variety of scientific research applications. BTEAC is a versatile compound with a wide range of uses, from synthetic organic chemistry to biochemistry and physiology.
Scientific Research Applications
Synthesis and Antiarrhythmic Activity
Research on benzamides, including those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has shown their potential in developing oral antiarrhythmic drugs. These compounds have been evaluated for their effectiveness in treating arrhythmias, with some showing promising results in clinical trials (Banitt et al., 1977).
Thermally Reactive Aromatic Polyamides
The compound has been explored in the synthesis of thermally reactive aromatic polyamides. These materials show strong exotherms under thermal analysis, indicating potential applications in materials science, particularly for heat-responsive polymers (Evers et al., 1988).
Applications in Macrocycles and Self-Assembling
The compound plays a role in the synthesis of macrocycles utilizing self-assembling. These macrocycles have potential applications in creating complex molecular structures for various scientific purposes, including drug delivery and material science (Houjou et al., 2004).
Organosoluble Polyamides
Studies have synthesized organosoluble polyamides using semifluorinated aromatic diamines related to this compound. These polyamides have applications in creating materials that are soluble in organic solvents, which is valuable in various industrial and research contexts (Bera et al., 2012).
Fluorescent Micellisation Probes
Fluorescent compounds derived from this chemical structure have been used as micellisation probes. This application is crucial in studying the formation and behavior of micelles, which has implications in fields like pharmaceuticals and nanotechnology (Alves et al., 2009).
Mechanism of Action
Target of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic properties .
Biochemical Pathways
Given its potential anti-cancer and anti-diabetic properties, it can be inferred that the compound may interact with pathways related to these conditions .
Pharmacokinetics
It is noted that most of the synthesized compounds follow lipinski’s rule of 5, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The compound has been suggested to have potential anti-cancer and anti-diabetic properties .
properties
IUPAC Name |
2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O3.ClH/c14-12(15,16)6-23-8-1-2-10(24-7-13(17,18)19)9(5-8)11(22)21-4-3-20;/h1-2,5H,3-4,6-7,20H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFULIWEVAGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC[NH3+])OCC(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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